4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
The compound is an organic compound containing functional groups such as a pyrazole ring, a phenyl ring, and a carboxylic acid group . The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, phenyl ring, and carboxylic acid group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with a dimethoxyphenyl group are often solids at room temperature .Scientific Research Applications
Synthesis and Pharmacological Activities
This compound, part of the pyrazole derivatives, has been extensively studied for its diverse pharmacological activities. Research findings highlight its significant potential in medical science due to its versatile bioactivity profile. Pyrazole derivatives are synthesized through various chemical reactions and have been tested for their analgesic, anti-inflammatory, antimicrobial, and antioxidant properties.
One study describes the synthesis and pharmacological evaluation of pyrazole derivatives, emphasizing their anti-inflammatory and analgesic activities. These compounds exhibit considerable pharmacological properties due to their structural relationship with pyruvic acid and 4-aminoantipyrine, suggesting their application in developing non-narcotic analgesics and other therapeutic agents (Rubtsov et al., 2002).
Antioxidant Properties and Structural Analysis
Another aspect of the research on pyrazole derivatives includes their antioxidant properties and detailed structural analysis through techniques such as crystallography. A novel pyrazole derivative exhibited significant antioxidant activity in vitro, suggesting its potential use in combating oxidative stress-related diseases (Naveen et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Further studies have synthesized a novel series of pyrazole chalcones, assessing their antimicrobial and anti-inflammatory effects. Some compounds in this series showed promising IL-6 inhibitory activity, DPPH radical scavenging activity, and antimicrobial activity, highlighting their potential as leads for future drug discovery (Bandgar et al., 2009).
Antibacterial and Antifungal Properties
The antimicrobial activity of pyrazolocarboxylic acid derivatives has been documented, with some derivatives showing high antibacterial activity against both E. coli and St. aureus strains, indicating their potential as antimicrobial agents (Pimenova & Voronina, 2001).
Future Directions
properties
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-18-10-6-9-15(21(18)28-2)17-13-16(14-7-4-3-5-8-14)22-23(17)19(24)11-12-20(25)26/h3-10,17H,11-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJNZYIMVNTDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
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